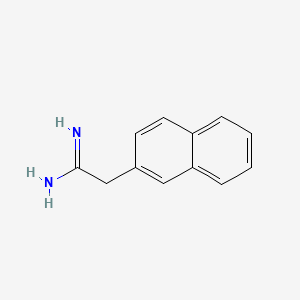

2-Naphthaleneethanimidamide

Description

Structure

3D Structure

Properties

CAS No. |

70009-01-7 |

|---|---|

Molecular Formula |

C12H12N2 |

Molecular Weight |

184.24 g/mol |

IUPAC Name |

2-naphthalen-2-ylethanimidamide |

InChI |

InChI=1S/C12H12N2/c13-12(14)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8H2,(H3,13,14) |

InChI Key |

LHYUMRWJTVKTPD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CC(=N)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Naphthaleneethanimidamide and Its Derivatives

Diverse Synthetic Pathways and Strategies

The construction of the 2-naphthaleneethanimidamide scaffold can be achieved through several distinct synthetic routes. These pathways offer flexibility in accessing the parent compound as well as a diverse range of substituted derivatives. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the amidine nitrogen.

Condensation reactions represent a foundational approach to the synthesis of amidines. The most prominent of these is the Pinner reaction, which proceeds in two main stages. Initially, a nitrile, such as 2-naphthaleneacetonitrile, reacts with an alcohol (e.g., ethanol) under anhydrous acidic conditions (typically using hydrogen chloride gas) to form an intermediate imidate salt, known as a Pinner salt. wikipedia.orgsynarchive.com This salt is then treated with ammonia (B1221849) or an amine to yield the desired amidine. wikipedia.orgnrochemistry.com

The mechanism involves the protonation of the nitrile nitrogen, which activates the carbon atom toward nucleophilic attack by the alcohol. nrochemistry.comchemistrysteps.com The resulting imidate salt can be isolated or, more commonly, used directly in the subsequent aminolysis step to form the thermodynamically stable amidine hydrochloride salt. wikipedia.org Low temperatures are often crucial during the formation of the Pinner salt to prevent its decomposition. wikipedia.orgnih.gov

Key steps of the Pinner Reaction for this compound Synthesis:

Imidate Salt Formation: 2-Naphthaleneacetonitrile is treated with an alcohol (ROH) and a strong acid (e.g., HCl).

Ammonolysis/Aminolysis: The resulting Pinner salt is reacted with ammonia (NH₃) or a primary/secondary amine (R'NH₂ or R'R''NH) to displace the alkoxy group and form the final amidine. wikipedia.orgnrochemistry.com

This method is highly versatile and allows for the preparation of unsubstituted, N-monosubstituted, and N,N-disubstituted 2-naphthaleneethanimidamides, depending on the amine used in the second step.

Reductive amination is a powerful method for preparing the primary amine precursor, 2-(naphthalen-2-yl)ethan-1-amine, which can then be converted to the target amidine through other methods. This process typically involves the reaction of a carbonyl compound, in this case (naphthalen-2-yl)acetaldehyde, with an amine source like ammonia, followed by in-situ reduction of the resulting imine intermediate. pearson.com

Commonly used reducing agents for this transformation are selective borohydride (B1222165) reagents, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comcommonorganicchemistry.com These reagents are mild enough not to reduce the initial aldehyde but are effective at reducing the protonated imine (iminium ion), which forms under weakly acidic conditions. masterorganicchemistry.com

General Procedure for Reductive Amination: A solution of the aldehyde, such as (naphthalen-2-yl)acetaldehyde, is prepared in a suitable solvent (e.g., methanol, dichloroethane). commonorganicchemistry.comrsc.org An amine source (e.g., ammonium (B1175870) acetate (B1210297) for the primary amine) is added, often with a mild acid catalyst if necessary. The reducing agent (e.g., NaBH₃CN) is then introduced to the mixture to reduce the formed imine to the target amine, 2-(naphthalen-2-yl)ethan-1-amine. rsc.orgics-ir.org This amine is a key building block for subsequent conversion into complex amidine derivatives.

The synthesis of structurally complex analogues of this compound, particularly those with elaborate N-substituents, often requires multi-step reaction sequences. These routes combine various synthetic transformations to build the desired molecular architecture.

One such strategy involves an initial C-N bond formation followed by the construction of the amidine moiety. For instance, a sequence could begin with a palladium-catalyzed C-H arylation to attach a substituted aryl group to a precursor molecule, followed by an aminolysis step to form the final amidine. nih.govnih.gov This approach allows for the late-stage introduction of diversity into the molecule.

Another sophisticated multi-step approach involves the synthesis of anthranilic amidines, which can be conceptually applied to naphthalene (B1677914) systems. semanticscholar.org This sequence begins with the reductive amination of a nitrile-containing aldehyde to form a secondary amine. semanticscholar.org The nitrile group in this intermediate is then converted to the amidine by reaction with an amine in the presence of an activating agent like trimethylaluminum. semanticscholar.org This strategy enables the synthesis of highly functionalized amidine derivatives that may be of interest as bioactive compounds. semanticscholar.org

Catalytic Systems and Reaction Conditions in Naphthaleneethanimidamide Synthesis

Modern synthetic chemistry increasingly relies on catalytic systems to improve reaction efficiency, selectivity, and substrate scope. The synthesis of this compound and its derivatives has benefited significantly from the development of both transition metal-based and metal-free catalytic protocols.

Transition metals, particularly palladium and copper, are widely used to catalyze the formation of C-N bonds, providing direct routes to N-substituted amidines.

Palladium-Catalyzed Synthesis: Palladium catalysts are highly effective for the N-arylation of amidines. nih.gov These cross-coupling reactions can utilize aryl halides (bromides, chlorides) or triflates as coupling partners with a pre-formed amidine. The system typically employs a palladium source (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand, and a base. nih.gov This methodology allows for the synthesis of N-aryl-2-naphthaleneethanimidamides from the unsubstituted parent amidine. Furthermore, palladium(II)-catalyzed additions of aryltrifluoroborates to cyanamides have been developed, offering another route to substituted amidines. diva-portal.org

Table 1: Palladium-Catalyzed N-Arylation of Amidines

| Entry | Aryl Halide/Triflate | Amidine | Catalyst (mol %) | Ligand | Base | Temp (°C) | Yield (%) |

| 1 | 4-tert-Butyl-bromobenzene | Benzamidine HCl | 0.5% Pd₂(dba)₃ | L2 | Cs₂CO₃ | 85 | 95 |

| 2 | 4-Chlorotoluene | Benzamidine HCl | 1.5% Pd₂(dba)₃ | L2 | Cs₂CO₃ | 110 | 90 |

| 3 | 1-Bromo-4-methoxybenzene | Acetamidine HCl | 0.5% Pd₂(dba)₃ | L2 | Cs₂CO₃ | 85 | 86 |

| 4 | 4-Trifluoromethyl-bromobenzene | Benzamidine HCl | 1.5% Pd₂(dba)₃ | L2 | Cs₂CO₃ | 110 | 89 |

| Data sourced from studies on palladium-catalyzed N-arylation of amidines. nih.gov |

Copper-Catalyzed Synthesis: Copper-catalyzed systems offer an efficient and often more economical alternative for synthesizing N-substituted amidines. One prominent method is the three-component reaction of a terminal alkyne, a sulfonyl azide, and an amine, which proceeds via a ketenimine intermediate. nih.gov Another direct and atom-economical approach is the copper-catalyzed addition of amines to nitriles. mdpi.com This reaction typically uses a copper(I) salt like CuCl or CuI as the catalyst, often in the presence of a base and a ligand, under an oxygen atmosphere. mdpi.comresearchgate.net This method could be directly applied to 2-naphthaleneacetonitrile and various amines to generate a library of derivatives.

Table 2: Copper-Catalyzed Synthesis of N-Substituted Amidines from Nitriles and Amines

| Entry | Nitrile | Amine | Catalyst | Base | Ligand | Solvent | Yield (%) |

| 1 | Benzonitrile | Aniline | CuCl | Cs₂CO₃ | 2,2'-bipyridine | TFE | 88 |

| 2 | Benzonitrile | Benzylamine | CuCl | Cs₂CO₃ | 2,2'-bipyridine | TFE | 92 |

| 3 | 4-Methoxybenzonitrile | Aniline | CuCl | Cs₂CO₃ | 2,2'-bipyridine | TFE | 85 |

| 4 | Benzonitrile | Morpholine | CuCl | Cs₂CO₃ | 2,2'-bipyridine | TFE | 81 |

| Data adapted from research on copper-catalyzed amidine synthesis. mdpi.com |

To avoid the cost and potential toxicity associated with transition metals, several metal-free synthetic strategies for amidines have been developed. These methods often rely on activation by organocatalysts or proceed under catalyst-free conditions with sufficiently reactive substrates.

One notable metal-free approach is the hydroamination of N,N-disulfonyl ynamides with amines, which yields N-sulfonylamidines. organic-chemistry.org This reaction proceeds without a catalyst, with alkyl amines reacting under mild conditions and aryl amines requiring elevated temperatures. organic-chemistry.org

Another catalyst-free method involves the direct reaction of sulfonyl azides with tertiary or secondary amines. nih.gov This process typically occurs at reflux temperatures in a suitable solvent like 1,4-dioxane (B91453) and provides good yields of N-sulfonylamidines. nih.gov Additionally, multicomponent reactions involving nitroalkenes, dibromo amides, and amines can provide N-acyl amidines under mild, metal-free conditions. organic-chemistry.org

Organocatalysis also presents a viable metal-free alternative. For example, the Ritter reaction, which converts nitriles into amides using an alcohol, can be catalyzed by organocatalysts like pentafluorophenyl ammonium triflate (PFPAT). fao.org While this typically yields amides, variations of this reactivity could be explored for amidine synthesis. The direct addition of ammonia or amines to nitriles, while often requiring harsh conditions, can be facilitated by mercaptocarboxylic acids in a process that circumvents the need for metal catalysts. google.com

Optimization of Reaction Parameters and Yield Enhancement

The synthesis of amidines from nitriles is a well-established transformation in organic chemistry, with the Pinner reaction being a classic method. This reaction involves treating a nitrile with an alcohol in the presence of a strong acid like hydrogen chloride (HCl) to form an intermediate imino ether salt (a Pinner salt), which then reacts with ammonia or an amine to yield the desired amidine. wikipedia.orgorganic-chemistry.org More contemporary methods may involve direct metal-catalyzed additions of amines to nitriles. organic-chemistry.orgmdpi.com

Optimization of these reactions is crucial for maximizing yield and purity. Key parameters that are typically screened include the choice of catalyst, solvent, temperature, reactant concentrations, and reaction time. For instance, in copper-catalyzed amidine synthesis, factors such as the copper salt (e.g., CuCl), ligands (e.g., 2,2'-bipyridine), and base (e.g., Cs₂CO₃) are critical variables. mdpi.com

Temperature and Solvent Effects on Reaction Kinetics

Temperature and solvent are pivotal in controlling the reaction kinetics and influencing the outcome of amidine synthesis. The Pinner reaction, for example, is highly sensitive to reaction conditions. It typically requires low temperatures and anhydrous (water-free) conditions to prevent the intermediate Pinner salt from hydrolyzing into an ester or amide, which would reduce the yield of the final amidine product. wikipedia.orgnih.gov

The choice of solvent affects the solubility of reactants and intermediates and can influence the stability of charged transition states. In the Lewis acid-promoted Pinner reaction, using the nitrile itself as the solvent can lead to higher yields compared to using an inert solvent like dichloromethane. nih.gov Polar aprotic solvents are often employed in modern catalytic systems to facilitate the reaction while avoiding unwanted side reactions with protic hydrogens.

The following interactive table illustrates hypothetical effects of temperature and solvent on the yield of this compound via a Pinner-type reaction, based on general principles of amidine synthesis.

| Temperature (°C) | Solvent | Anhydrous Conditions | Expected Primary Outcome | Hypothetical Yield (%) |

| 0 | Diethyl Ether | Yes | Formation of Pinner Salt | 85 |

| 25 | Ethanol | Yes | Potential for Orthoester Formation | 60 |

| 0 | Dichloromethane | Yes | Good Pinner Salt Formation | 75 |

| 25 | Aqueous Acetone | No | Hydrolysis to Amide/Ester | <10 |

| -10 | Chloroform | Yes | Stable Pinner Salt Formation | 90 |

Note: This data is illustrative and based on general chemical principles for the Pinner reaction.

Residence Time and Kinetic Control in Naphthaleneethanimidamide Formation

In modern synthetic chemistry, particularly in continuous-flow systems, residence time—the average time a reactant spends inside a reactor—is a critical parameter for achieving kinetic control over a reaction. By precisely managing the residence time, chemists can favor the formation of a desired kinetic product over a more stable thermodynamic product, or prevent the decomposition of a sensitive intermediate.

For the formation of this compound, controlling residence time would be essential to maximize the conversion of the 2-(naphthalen-2-yl)acetonitrile starting material while minimizing the formation of byproducts. In a flow reactor, a short residence time might be employed at a higher temperature to quickly form the desired product without allowing for subsequent degradation. Conversely, a longer residence time at a lower temperature might be necessary for a slower, more selective transformation. This level of control is often difficult to achieve in traditional batch reactions.

Isotopic Labeling Strategies for Mechanistic Elucidation in Naphthaleneethanimidamide Synthesis

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, thereby providing definitive evidence for a proposed reaction mechanism. wikipedia.orgresearchgate.netbionity.com In the synthesis of this compound from 2-(naphthalen-2-yl)acetonitrile, stable isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) could be used to elucidate the reaction pathway.

For example, to confirm the mechanism of a Pinner reaction, one could synthesize the starting material, 2-(naphthalen-2-yl)acetonitrile, with a ¹³C label at the nitrile carbon (C≡N). After carrying out the reaction sequence, the position of the ¹³C label in the final amidine product can be determined using ¹³C NMR spectroscopy or mass spectrometry. This would confirm that the nitrile carbon becomes the central carbon of the amidine functional group.

Similarly, using ¹⁵N-labeled ammonia (¹⁵NH₃) in the final step of the Pinner reaction would allow researchers to track the incorporation of the external nitrogen atom into the amidine structure.

The following table outlines a potential isotopic labeling study for the synthesis of this compound.

| Labeled Reactant | Isotope | Purpose of Labeling | Analytical Method | Expected Finding |

| 2-(naphthalen-2-yl)acetonitrile | ¹³C (at C≡N) | To trace the nitrile carbon atom. | ¹³C NMR, Mass Spectrometry | The ¹³C label is found at the central carbon of the amidine group in the product. |

| Ammonia | ¹⁵N | To confirm the source of the -NH₂ group. | ¹⁵N NMR, Mass Spectrometry | The ¹⁵N label is incorporated into one of the nitrogen atoms of the amidine product. |

| Ethanol | ¹⁸O | To investigate the hydrolysis side reaction. | Mass Spectrometry | If ester byproduct is formed, it will contain the ¹⁸O label, confirming its origin from the solvent. |

These strategies, while not specifically documented for this compound, represent standard and powerful methods for understanding the intricate details of its formation and for optimizing its synthesis.

Chemical Reactivity and Functional Group Transformations of 2 Naphthaleneethanimidamide

Reactions of the Imidamide Moiety

The imidamide functional group, characterized by the -C(=NH)NH2 structure, is analogous in some respects to the more common amide group, though it often exhibits distinct reactivity. Its chemistry is centered around the carbon-nitrogen double and single bonds, which are susceptible to both oxidative and reductive transformations.

Oxidation Pathways

While specific oxidation pathways for 2-Naphthaleneethanimidamide are not extensively detailed in the available literature, the general behavior of related functional groups suggests potential transformations. The nitrogen atoms of the imidamide group are susceptible to oxidation, which could lead to the formation of various nitrogen-containing functional groups. The exact products would depend on the nature of the oxidizing agent and the reaction conditions.

Reduction Reactions

The reduction of the imidamide moiety in this compound is a more predictable transformation. Strong reducing agents, such as lithium aluminum hydride (LiAlH4), are capable of reducing the carbon-nitrogen double bond. This reaction typically yields the corresponding diamine, where the imidamide group is converted to an ethylamine (B1201723) derivative attached to the naphthalene (B1677914) ring. This transformation is a fundamental method for the synthesis of primary amines from related functional groups.

Electrophilic and Nucleophilic Substitution on the Naphthalene Ring

The naphthalene ring of this compound is an aromatic system that can undergo both electrophilic and nucleophilic substitution reactions. The position of substitution is influenced by the electronic properties of the existing ethanimidamide substituent.

Nucleophilic aromatic substitution on the naphthalene ring is less common than electrophilic substitution and typically requires the presence of strong electron-withdrawing groups and a good leaving group. While the ethanimidamide group is deactivating, it may not be sufficiently activating for facile nucleophilic substitution under standard conditions.

Role as a Chemical Building Block in Complex Molecule Synthesis

This compound and its close derivatives are valuable precursors in the construction of more elaborate molecular structures, particularly heterocyclic compounds. The imidamide functionality provides a reactive handle for cyclization and condensation reactions.

Precursor in the Synthesis of Diverse Organic Molecules

The imidamide moiety of this compound can participate in condensation reactions with various carbonyl compounds. These reactions are fundamental in the synthesis of a wide array of nitrogen-containing heterocycles. For instance, reaction with dicarbonyl compounds or their equivalents can lead to the formation of five- or six-membered heterocyclic rings.

A closely related derivative, 2-[1-(naphthalen-2-yl)ethylidene]hydrazinecarbothioamide, has been shown to react with compounds containing an activated double bond, such as ethoxymethylenemalononitrile (B14416) and benzylidenemalononitrile, to yield pyrimidine (B1678525) derivatives. researchgate.net This suggests that this compound could undergo analogous reactions to form substituted pyrimidines, which are a common scaffold in medicinal chemistry.

Integration into Novel Chemical Scaffolds

The ability of this compound to act as a dinucleophile in cyclocondensation reactions makes it a key component in the synthesis of novel chemical scaffolds. By reacting with appropriate bifunctional electrophiles, it can be integrated into larger, polycyclic systems.

Absence of "this compound" in Combinatorial Library Design

While the broader field of combinatorial chemistry extensively utilizes various molecular scaffolds for the generation of diverse chemical libraries, and numerous naphthalene derivatives have been employed in drug discovery and materials science, the specific compound This compound does not appear to have been reported in this context.

Therefore, it is not possible to provide an article on the "" with a focus on its application in the "Design of Combinatorial Libraries for Chemical Research" as the foundational research data is not present in the public domain.

Mechanistic Investigations at the Molecular and Biochemical Levels

In Vitro Enzyme Interaction Studies

In vitro studies are essential for characterizing the direct interactions between a compound and isolated enzymes in a controlled environment, free from the complexities of a cellular system.

Enzyme inhibition kinetics are studied to determine if a compound can reduce the rate of an enzyme-catalyzed reaction and to elucidate the mechanism of this inhibition. Key parameters, such as the half-maximal inhibitory concentration (IC50), are determined. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions. nih.govyoutube.com

The mode of inhibition—whether it is competitive, non-competitive, uncompetitive, or mixed—is also investigated. evitachem.com This is typically determined by measuring reaction rates at various substrate and inhibitor concentrations and analyzing the data using graphical methods like the Lineweaver-Burk plot. nih.gov

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This type of inhibition increases the apparent Michaelis constant (Kₘ) but does not affect the maximum velocity (Vₘₐₓ). researchgate.net

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and can bind to either the free enzyme or the enzyme-substrate complex. researchgate.netyoutube.com This reduces the Vₘₐₓ but does not change the Kₘ. evitachem.com

Table 1: Theoretical Enzyme Inhibition Data for 2-Naphthaleneethanimidamide This table is a hypothetical representation of data that would be generated from enzyme inhibition assays.

| Enzyme Target | Inhibition Type | IC50 (µM) | Kᵢ (µM) |

|---|---|---|---|

| Enzyme A | Competitive | Data Not Available | Data Not Available |

| Enzyme B | Non-competitive | Data Not Available | Data Not Available |

Cell-free systems, such as cell lysates or reconstituted biochemical pathways, allow researchers to study the effect of a compound on a series of interconnected enzymatic reactions outside of a living cell. khanacademy.orgdtic.mil These assays can reveal whether a compound modulates a specific pathway by inhibiting or activating one or more enzymes within it. wikipedia.org For example, experiments would measure the accumulation of upstream metabolites or the depletion of downstream products in the presence of this compound to pinpoint its site of action within the pathway.

The Michaelis-Menten model is fundamental to enzyme kinetics, describing the relationship between the concentration of a substrate and the initial velocity of an enzyme-catalyzed reaction. semanticscholar.org The Michaelis-Menten equation is given by:

V₀ = (Vₘₐₓ [S]) / (Kₘ + [S])

Where:

V₀ is the initial reaction velocity.

Vₘₐₓ is the maximum reaction velocity.

[S] is the substrate concentration.

Kₘ (the Michaelis constant) is the substrate concentration at which the reaction velocity is half of Vₘₐₓ. It often serves as an indicator of the affinity between an enzyme and its substrate.

Analysis of how an inhibitor like this compound alters Vₘₐₓ and Kₘ provides insight into its mechanism of action.

Enzyme cascades are multi-step reaction pathways where the product of one enzymatic reaction becomes the substrate for the next. Studying the impact of a compound on these cascades is crucial, as inhibition at an early step can have significant downstream effects. Kinetic modeling is often employed to simulate the complex dynamics of these systems and to predict how an inhibitor might alter the flux through the entire pathway. These models can help understand the systemic effects of targeting a single enzyme within a larger metabolic network.

Receptor Binding Affinities and Molecular Recognition (In Vitro Context)

This area of investigation focuses on the non-covalent interactions between a compound and a biological receptor, typically a protein. Receptor binding assays are used to quantify the affinity of a ligand (in this case, this compound) for its receptor.

The binding affinity is commonly expressed by the dissociation constant (Kₑ), which represents the concentration of ligand required to occupy 50% of the receptors at equilibrium. A lower Kₑ value indicates a higher binding affinity. These studies are critical for understanding the initial molecular recognition event that triggers a biological response.

Computational Chemistry and Theoretical Modeling of 2 Naphthaleneethanimidamide

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. stanford.eduarxiv.org DFT methods are widely used due to their favorable balance of computational cost and accuracy, making them suitable for studying a range of molecular systems. stanford.eduopenreview.net For 2-Naphthaleneethanimidamide, DFT calculations would typically begin with geometry optimization to find the lowest energy conformation of the molecule. nih.gov This optimized structure is the basis for calculating various electronic properties, such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential. These calculations are crucial for predicting the molecule's reactivity and intermolecular interaction sites. nih.govnih.gov

Quantum chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed exploration of reaction mechanisms. nih.gov This involves identifying the structures of reactants, products, and, most importantly, the transition states that connect them. wikipedia.org Transition state theory (TST) provides the theoretical framework for understanding reaction rates based on the properties of these activated complexes. wikipedia.org

For a hypothetical reaction involving this compound, computational methods like DFT could be employed to locate the transition state structure. nih.gov The calculation of the energy barrier (activation energy) from the reactant to the transition state is a key outcome, providing a quantitative prediction of the reaction rate. nih.gov Furthermore, frequency calculations are performed to confirm that the identified structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

In certain chemical processes, such as photochemical reactions or reactions involving transition metals, molecules can exist in different electronic spin states (e.g., singlet or triplet). The relative energies of these states can dictate the course and outcome of a reaction. Computational methods are essential for analyzing the spin states of reactive intermediates that could potentially be formed from this compound.

High-level quantum chemical calculations can be used to determine the energies of different spin multiplicities for a given molecular species. This allows for the prediction of the ground spin state and the feasibility of transitions between states, known as intersystem crossing. While specific studies on this compound are not available, the principles of spin state analysis are critical in fields like photochemistry and catalysis to explain the behavior of electronically excited molecules and open-shell species.

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is a cornerstone of structure-based drug design. nih.gov In a hypothetical study, this compound could be docked into the active site of a target protein to predict its binding mode and affinity. nih.govresearchgate.net

The process involves sampling a large number of possible conformations of the ligand within the protein's binding site and using a scoring function to estimate the binding affinity for each pose. nih.govnih.gov The results can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov This information is invaluable for understanding the basis of molecular recognition and for designing new molecules with improved binding characteristics. nih.govmdpi.com Naphthalene-based compounds have been identified as inhibitors for various protein targets, and docking studies are crucial in elucidating their mechanism of action. nih.gov

Table 1: Illustrative Molecular Docking Results for a Hypothetical Target This table presents a hypothetical scenario of docking this compound against a protein target to illustrate typical outputs of such an analysis.

| Parameter | Predicted Value | Key Interacting Residues |

| Binding Affinity | -8.5 kcal/mol | Tyr123, Phe256, Arg301 |

| Hydrogen Bonds | 2 | Arg301, Asp120 |

| Hydrophobic Interactions | 4 | Tyr123, Phe256, Val258, Leu299 |

Semiempirical and QM/MM Calculations for Complex Molecular Systems

For very large molecular systems, such as an enzyme with its substrate, full quantum mechanical calculations are often computationally prohibitive. In these cases, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. researchgate.net This approach treats a small, electronically important part of the system (e.g., the ligand and the active site residues) with a QM method, while the rest of the system (the bulk of the protein and solvent) is described by a less computationally expensive MM force field. researchgate.netdocumentsdelivered.com

Semiempirical quantum methods (like AM1 or PM6) can be used as the QM component in QM/MM simulations, offering a significant speed advantage over DFT, although with some trade-off in accuracy. researchgate.netscribd.com A QM/MM study of this compound interacting with a target enzyme could provide insights into the enzymatic reaction mechanism, including the role of specific amino acid residues in catalysis. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling Principles

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govbiointerfaceresearch.com The fundamental principle is that the activity of a molecule is a function of its physicochemical properties, which are in turn determined by its structure. researchgate.net

A QSAR model is developed using a dataset of compounds with known activities. mdpi.com Molecular descriptors, which are numerical representations of molecular properties, are calculated for each compound. mdpi.com Statistical methods, such as Multiple Linear Regression (MLR), are then used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov The resulting model can be used to predict the activity of new, untested compounds. biointerfaceresearch.com

The selection of appropriate molecular descriptors is a critical step in building a robust and predictive QSAR model. nih.govresearchgate.net Descriptors can be categorized into several classes, including constitutional, topological, geometrical, and electronic. For a series of analogues of this compound, a wide range of descriptors would be calculated to capture the structural variations within the set.

Genetic algorithms or other feature selection techniques are often employed to choose a subset of descriptors that are most relevant to the biological activity being modeled. researchgate.net For instance, in a study of naphthalenesulphonyl glutamamide (B1671657) analogues, topological parameters like ETSA and RTSA indices, as well as electronic parameters, were found to be important for the activity. nih.gov The final QSAR model provides valuable insights into the structural features that are either beneficial or detrimental to the desired activity, thereby guiding the design of more potent analogues.

Table 2: Common Molecular Descriptors in QSAR Studies

| Descriptor Type | Example | Information Encoded |

| Constitutional | Molecular Weight | Size and mass of the molecule |

| Topological | Kappa Shape Indices | Molecular shape and branching |

| Geometrical | Molecular Surface Area | 3D size and shape of the molecule |

| Electronic | Dipole Moment | Polarity and charge distribution |

| Quantum Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability |

| Hydrophobicity | LogP | Partitioning between water and octanol |

Development of Predictive Models for Theoretical Activity

The development of predictive models for the theoretical activity of this compound represents a crucial step in computational drug discovery, aiming to forecast its biological effects and guide the synthesis of more potent and selective analogs. While specific predictive models exclusively for this compound are not extensively documented in publicly available literature, the principles of computational chemistry allow for the application of established modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling. These methods are widely used for classes of compounds that include naphthalene (B1677914) and amidine derivatives. ijpsjournal.comnih.govjocpr.com

Predictive modeling for compounds like this compound, which has been investigated as a potential psychotherapeutic agent, would typically focus on its interaction with specific biological targets. nih.gov For antidepressant agents, for instance, models are often developed to predict activity at targets like the serotonin (B10506) transporter (SERT). researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. jocpr.com The fundamental principle is that the variations in the biological activity of a group of molecules can be correlated with changes in their physicochemical properties, which are encoded by molecular descriptors.

A hypothetical QSAR study for a series of this compound analogs might involve the following steps:

Data Set Compilation : A series of analogs would be synthesized, and their biological activity (e.g., inhibitory concentration IC50) against a specific target would be measured.

Descriptor Calculation : For each analog, a wide range of molecular descriptors would be calculated. These can be categorized as constitutional, topological, geometrical, and quantum-chemical descriptors.

Model Development : Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms like support vector machines (SVM) and random forests (RF), would be used to build a model that correlates the descriptors with the observed biological activity. nih.govfrontiersin.orgfrontiersin.org

Model Validation : The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques to ensure its robustness and reliability.

The resulting QSAR model could then be used to predict the activity of new, unsynthesized this compound derivatives, prioritizing the most promising candidates for synthesis and experimental testing.

Table 1: Hypothetical Data for a QSAR Study of this compound Analogs

| Compound ID | LogP | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | Predicted Log(IC50) |

| This compound | 2.8 | 184.24 | 45.3 | -5.2 |

| Analog 1 | 3.1 | 198.27 | 45.3 | -5.5 |

| Analog 2 | 2.5 | 170.21 | 45.3 | -4.9 |

| Analog 3 | 3.5 | 212.30 | 55.6 | -6.1 |

| Analog 4 | 2.9 | 183.23 | 65.8 | -5.8 |

Note: The data in this table is illustrative and does not represent actual experimental or computational results.

Pharmacophore Modeling

Pharmacophore modeling is another powerful ligand-based drug design technique. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

For a compound like this compound, a pharmacophore model could be developed based on a set of known active molecules that bind to the same target. This model would define the spatial arrangement of key chemical features required for activity. The resulting pharmacophore model can then be used as a 3D query to screen large virtual compound libraries to identify novel molecules that match the pharmacophore and are therefore likely to be active.

Table 2: Potential Pharmacophoric Features of a this compound-based Scaffold

| Feature | Description | Potential Role in Binding |

| Aromatic Ring | The naphthalene group | π-π stacking interactions with aromatic residues in the binding pocket. |

| Hydrogen Bond Donor | The amidine group | Formation of hydrogen bonds with acceptor groups on the target protein. |

| Hydrophobic Feature | The ethyl linker and naphthalene core | Hydrophobic interactions with nonpolar regions of the binding site. |

| Positive Ionizable Feature | The amidine group (at physiological pH) | Electrostatic interactions with negatively charged residues. |

Note: The features in this table are hypothetical and would require experimental validation.

The integration of these predictive models allows for a rational, computer-aided approach to drug design. By predicting the theoretical activity of novel this compound derivatives, researchers can significantly streamline the drug discovery process, reducing the time and cost associated with the identification of new therapeutic agents. nih.gov

Structure Activity Relationship Sar Principles Applied to Naphthaleneethanimidamide Derivatives

Impact of Naphthalene (B1677914) Ring Modifications on Molecular Interactions

The naphthalene core is a primary determinant of a molecule's interaction with biological targets. Its large, planar, and lipophilic surface facilitates π-stacking and hydrophobic interactions, which are critical for binding to enzymes and receptors. rsc.org Modifications to this ring system can significantly alter these interactions.

Furthermore, the π-electron distribution in the naphthalene ring system is not uniform, which can lead to preferential C–H⋯π interactions. rsc.org The strategic placement of substituents can enhance these interactions, thereby stabilizing the ligand-receptor complex and improving biological activity. Research on various naphthalene-based compounds, such as naphthalimide and naphthoquinone analogues, consistently demonstrates that even minor changes to the ring, like the addition of a methyl or bromo group, can lead to substantial differences in potency and selectivity. rjraap.comnih.gov

Role of the Ethanimidamide Moiety in Modulating Biochemical Activity

The ethanimidamide functional group plays a pivotal role in defining the biochemical profile of 2-Naphthaleneethanimidamide derivatives. The amidine portion of this moiety is strongly basic and can be protonated under physiological conditions. This positive charge allows for the formation of strong ionic interactions or salt bridges with negatively charged amino acid residues (e.g., aspartate, glutamate) in a biological target's active site.

This moiety is also a proficient hydrogen bond donor and acceptor. These hydrogen bonding capabilities are crucial for establishing specific and high-affinity binding to target proteins. nih.gov The replacement of an amide with a thioamide, a structurally related group, has been shown to alter hydrogen bonding properties, with the thioamide N-H being a better hydrogen bond donor. nih.gov This highlights the sensitivity of molecular interactions to subtle changes in the functional group. Studies on amidine derivatives have confirmed their utility in developing efficacious agonists for specific receptors, suggesting that the amide or a similar moiety can be crucial for potency. nih.gov The presence and orientation of the ethanimidamide group can therefore dictate the molecule's binding mode and subsequent biological response.

Influence of Substituent Effects and Stereochemistry on Biological Activity Profiles

The addition of various substituents to the core structure of naphthaleneethanimidamide derivatives allows for the fine-tuning of their pharmacological properties. The nature, position, and size of these substituents can influence the molecule's lipophilicity, electronic distribution, and steric profile, all of which are key determinants of biological activity. ekb.egnih.gov

For example, in a series of sulphonamide derivatives bearing a naphthalene moiety, the type of aryl substituent on the sulphonamide group significantly affected the antiproliferative activity. nih.gov A compound featuring a naphthalen-1-yl moiety exhibited the most potent activity against MCF-7 and A549 cancer cell lines, demonstrating the impact of a specific substituent choice. nih.gov Similarly, the introduction of trifluoromethyl (CF3) groups, which are strongly electron-withdrawing, has been shown to significantly increase the sensitivity of the naphthalene system to the effects of other substituents. nih.gov

Stereochemistry, the three-dimensional arrangement of atoms, is another critical factor. Different stereoisomers of a compound can exhibit vastly different biological activities because biological targets like enzymes and receptors are chiral. In a study of quinolinone derivatives, compounds with a syn-like backbone structure were found to be more potent than their anti-like counterparts, underscoring the profound impact of stereochemistry on biological action. nih.gov

Comparative Analysis of Naphthaleneethanimidamide Analogues in In Vitro Systems

In vitro assays provide a controlled environment to compare the biological activities of structurally related compounds. By systematically modifying a lead compound and evaluating the activity of the resulting analogues, a clear SAR can be established. For instance, the anticancer activity of naphthalene-chalcone hybrids was investigated against the A549 cell line, revealing that specific substitution patterns led to significantly different potencies. nih.gov

In one study of naphthalene sulphonamide derivatives, their antiproliferative activity was tested against two cancer cell lines, MCF-7 and A549. The results, summarized in the table below, show how different aryl substituents on the sulphonamide moiety affect the inhibitory concentration (IC₅₀).

| Compound ID | Aryl Substituent | IC₅₀ (μM) vs. MCF-7 | IC₅₀ (μM) vs. A549 |

|---|---|---|---|

| 5a | Phenyl | > 30.0 | > 30.0 |

| 5b | 4-Methylphenyl | 21.34 ± 4.12 | 15.75 ± 3.58 |

| 5c | Naphthalen-1-yl | 0.51 ± 0.03 | 0.33 ± 0.01 |

| 5d | 3-Methoxyphenyl | 1.34 ± 0.25 | 0.98 ± 0.11 |

| 5e | 3-Fluorophenyl | 1.89 ± 0.31 | 1.54 ± 0.23 |

Data sourced from a study on sulphonamide derivatives bearing a naphthalene moiety. nih.gov

This comparative analysis clearly indicates that the naphthalen-1-yl substituent (Compound 5c ) confers the highest potency among the tested analogues. nih.gov Such in vitro data is indispensable for guiding the design of more effective compounds by identifying the structural features that are most conducive to the desired biological activity. nih.govnih.gov

Advanced Analytical Methodologies for Research on 2 Naphthaleneethanimidamide

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of molecular structures. By examining the interaction of molecules with electromagnetic radiation, researchers can deduce detailed information about atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules like 2-Naphthaleneethanimidamide. It provides precise information about the carbon-hydrogen framework. While specific experimental data for this compound is not widely published, expected chemical shifts can be inferred from analogous structures such as 1-Naphthaleneacetamide and other 2-substituted naphthalene (B1677914) derivatives. chemicalbook.comchemicalbook.com

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the naphthalene ring system and the aliphatic protons of the ethanimidamide side chain. The seven protons on the 2-substituted naphthalene ring would appear in the aromatic region (typically δ 7.2-8.0 ppm), exhibiting complex splitting patterns (multiplets) due to spin-spin coupling. The methylene (B1212753) (-CH₂) protons adjacent to the naphthalene ring would likely appear as a singlet or a finely split multiplet around δ 3.5-4.5 ppm. The protons on the imidamide group (-C(=NH)NH₂) would be expected in the downfield region and may be broad or exchangeable with deuterium (B1214612) oxide (D₂O).

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing characteristic signals for the ten carbon atoms of the naphthalene ring (typically δ 120-135 ppm). The methylene carbon (-CH₂) would resonate in the aliphatic region (around δ 30-40 ppm), and the imidamide carbon (-C(=NH)NH₂) would appear further downfield (likely > 160 ppm) due to the influence of the electronegative nitrogen atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are estimated values based on structurally similar compounds.

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Naphthalene H | 7.2 - 8.0 (m) | 120 - 135 |

| -CH₂- | 3.5 - 4.5 (s) | 30 - 40 |

| -NH / -NH₂ | Variable, broad | N/A |

| Imidamide C | N/A | > 160 |

Mass spectrometry (MS) is essential for determining the molecular weight of a compound and providing clues to its structure through fragmentation analysis. For this compound (C₁₂H₁₂N₂), the calculated molecular weight is approximately 184.24 g/mol .

In an electron ionization (EI) mass spectrum, a key peak would be the molecular ion (M⁺) at an m/z (mass-to-charge ratio) of 184. A primary fragmentation pathway would likely involve the cleavage of the bond between the methylene group and the naphthalene ring, leading to the formation of a stable naphthylmethyl cation at m/z 141. This is a common fragmentation pattern observed in other naphthalene derivatives. nist.govnist.gov Further fragmentation of the naphthalene ring structure would produce smaller ions at lower m/z values.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion |

| 184 | [M]⁺ (Molecular Ion) |

| 141 | [C₁₀H₇CH₂]⁺ (Naphthylmethyl cation) |

| 115 | [C₉H₇]⁺ (Fragment from naphthalene ring) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic conjugation within a molecule.

IR Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. scholarsresearchlibrary.com Key expected vibrations include:

N-H stretching: Broad bands in the region of 3100-3400 cm⁻¹ corresponding to the amine and imine groups.

Aromatic C-H stretching: Sharp peaks just above 3000 cm⁻¹.

C=N stretching: A strong absorption band around 1640-1680 cm⁻¹ for the imine double bond.

Aromatic C=C stretching: Multiple bands in the 1450-1600 cm⁻¹ region, characteristic of the naphthalene ring. mdpi.com

UV-Vis Spectroscopy: The UV-Vis spectrum is dictated by the electronic transitions within the naphthalene chromophore. Naphthalene derivatives typically exhibit strong absorption bands in the ultraviolet region. farmaciajournal.com One would expect to see characteristic peaks below 350 nm, corresponding to the π → π* transitions of the conjugated aromatic system. beilstein-journals.orgnih.gov The exact position and intensity of these peaks can be influenced by the solvent used for the analysis.

Chromatographic Separation Techniques

Chromatography is indispensable for the separation and purification of compounds, as well as for assessing their purity.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile organic compounds like this compound. A reversed-phase HPLC method would be most common, utilizing a nonpolar stationary phase (like a C18 column) and a polar mobile phase.

A typical method would involve a gradient elution using a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. nih.gov Detection is commonly achieved using a UV detector set to a wavelength where the naphthalene chromophore absorbs strongly (e.g., 220 or 254 nm). The retention time of the compound is a characteristic property under specific conditions, and the peak area is proportional to its concentration, allowing for quantitative purity analysis. bsu.edu.eg

Table 3: Example HPLC Method Parameters for Analysis of this compound

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water; B: Acetonitrile |

| Gradient | Start at 30% B, increase to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. asianpubs.org While the imidamide functional group may impart some polarity and reduce volatility, GC analysis of this compound could be feasible, potentially at high temperatures. restek.com The use of a robust, polar-to-mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) would be appropriate.

For compounds with lower thermal stability, derivatization to a more volatile and stable analogue may be necessary before GC analysis. When coupled with a mass spectrometer (GC-MS), this technique provides excellent separation and definitive identification of components in a mixture. nih.govguidechem.com The retention time from the GC would provide one level of identification, while the mass spectrum would confirm the structure.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a fundamental and expedient technique for monitoring the progress of chemical reactions involving this compound. quora.comyoutube.com This method allows for the rapid, qualitative assessment of a reaction mixture by separating its components based on their differential partitioning between a stationary phase (typically a silica (B1680970) gel-coated plate) and a mobile phase (a solvent or solvent mixture). quora.com By spotting the reaction mixture alongside reference spots of the starting materials and, if available, the expected product, a chemist can visually track the consumption of reactants and the formation of products over time. youtube.comlibretexts.org

The principle relies on the polarity of the compounds. The stationary phase is typically polar, while the mobile phase can be varied in polarity. quora.com Components of the mixture travel up the plate with the mobile phase at different rates; less polar compounds travel further up the plate, resulting in a higher retention factor (Rƒ), while more polar compounds interact more strongly with the stationary phase and travel shorter distances (lower Rƒ). youtube.com

To monitor a synthesis reaction of this compound, small aliquots are taken from the reaction vessel at various time intervals and spotted onto a TLC plate. libretexts.orgrsc.org A "co-spot," containing both the starting material and the reaction mixture, is often used to help identify the spots. libretexts.org The disappearance of the spot corresponding to the limiting reactant and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding. libretexts.org The reaction is generally considered complete when the spot of the limiting reactant is no longer visible on the TLC plate. youtube.com Visualization of the spots is often achieved using a UV lamp, as naphthalene-containing compounds are typically UV-active, or by staining with an agent like iodine. rsc.org

Table 1: Hypothetical TLC Monitoring of this compound Synthesis

| Time Point | Starting Material Spot (Rƒ = 0.45) | Product Spot (Rƒ = 0.65) | Observations |

| t = 0 min | Intense | Not visible | Reaction initiated. |

| t = 30 min | Intense | Faint | Product formation has begun. |

| t = 60 min | Moderate | Moderate | Significant conversion to product. |

| t = 120 min | Faint | Intense | Reaction nearing completion. |

| t = 180 min | Not visible | Intense | Starting material fully consumed. |

This is an interactive data table. You can sort and filter the data as needed.

Advanced X-ray Crystallography and Structural Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. For a compound like this compound, this method can unequivocally determine its molecular structure, including bond lengths, bond angles, and conformational details. The process begins with the growth of a high-quality single crystal of the compound, which is then mounted on a diffractometer and irradiated with a focused beam of X-rays. nih.gov

As the X-rays pass through the crystal, they are diffracted by the electrons of the atoms, creating a unique diffraction pattern of spots of varying intensities. nih.gov The crystal is rotated during data collection to capture a complete three-dimensional diffraction pattern. The structural determination is then solved using this data; the crystal structure can be solved by direct methods and refined using techniques like a weighted full-matrix least-squares on F². mdpi.com The result is an electron density map from which the positions of the individual atoms can be deduced, revealing the complete molecular architecture. mdpi.commemtein.com The structural information is invaluable for understanding the compound's chemical properties and potential intermolecular interactions in the solid state. nih.gov

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₂H₁₂N₂ |

| Formula Weight | 184.24 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.567 |

| b (Å) | 12.123 |

| c (Å) | 9.456 |

| β (°) | 105.34 |

| Volume (ų) | 945.2 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.294 |

| R-factor | 0.045 |

This is an interactive data table. You can sort and filter the data as needed.

The generation of a clear electron density map is critical for accurate structural determination. chemistryjournals.net However, challenges can arise. Electron density represents the probability of finding an electron in a specific region. youtube.com In organic molecules, this can be influenced by factors like thermal motion of atoms or static disorder, where molecules adopt slightly different orientations within the crystal lattice. These issues can cause the electron density to appear smeared or poorly defined, complicating the precise placement of atoms.

Refinement protocols are computational procedures used to improve the agreement between the crystallographic model and the experimental diffraction data. nih.gov Initial models are refined to better fit the observed data. Refinement might involve adjusting atomic coordinates, thermal parameters that account for atomic vibrations (atomic displacement parameters, or ADPs), and occupancy factors in cases of disorder. nih.gov For instance, if an ethyl group is disordered, it might be modeled in two different positions, with occupancy factors that sum to one. mdpi.com Geometric restraints, based on known chemical information about bond lengths and angles, are often applied during refinement to maintain a chemically sensible model. nih.gov Advanced techniques like Translation-Libration-Screw (TLS) refinement can be used to model the motion of rigid groups of atoms, which can be particularly useful for molecules with flexible parts. nih.gov

Principles of Analytical Method Validation for Research Applications

Validation of an analytical method is the process of demonstrating through laboratory studies that the method is suitable for its intended purpose. researchgate.netresearchgate.net For research applications involving this compound, method validation ensures the reliability, quality, and consistency of the analytical data generated. researchgate.netwjarr.com The core parameters typically evaluated during validation are specificity/selectivity, accuracy, precision, detection limit, quantitation limit, linearity, range, and robustness. wjarr.comslideshare.net This process is guided by internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH). researchgate.netslideshare.net A validation plan is established that outlines the performance characteristics and acceptance criteria before the experimental work begins. researchgate.net

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. slideshare.netelementlabsolutions.com A specific method yields a result that is free from interference. elementlabsolutions.com Selectivity is a related term that describes the ability of a method to differentiate among various substances in a sample.

For an assay of this compound, specificity would be demonstrated by showing that the analytical signal is attributable only to this compound and not to its synthetic precursors, potential by-products, or isomers. This can be achieved by spiking the sample with these potentially interfering compounds and observing whether the results for this compound are affected. In chromatographic methods, specificity is demonstrated by achieving baseline separation between the analyte peak and peaks from other components.

Accuracy refers to the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found by the analytical procedure. elementlabsolutions.comui.ac.id It is often expressed as the percent recovery of a known amount of analyte added to a sample. slideshare.net For this compound, accuracy would be determined by analyzing samples (e.g., a blank matrix) spiked with known concentrations of a pure reference standard. wordpress.com The ICH guidelines suggest assessing accuracy using a minimum of nine determinations over at least three concentration levels covering the specified range. ui.ac.id

Precision describes the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. elementlabsolutions.comwordpress.com It is usually expressed as the standard deviation (SD) or relative standard deviation (RSD) of a series of measurements. slideshare.netui.ac.id Precision is considered at two levels:

Repeatability: Precision under the same operating conditions over a short interval of time.

Intermediate Precision: Expresses within-laboratory variations, such as on different days, with different analysts, or on different equipment. slideshare.networdpress.com

Table 3: Hypothetical Accuracy Data for a Quantitative Assay of this compound

| Theoretical Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

| 50.0 | 49.5 | 99.0 |

| 100.0 | 101.2 | 101.2 |

| 150.0 | 149.1 | 99.4 |

This is an interactive data table. You can sort and filter the data as needed.

Table 4: Hypothetical Precision (Repeatability) Data for this compound Assay (n=6)

| Concentration (µg/mL) | Measurement 1 | Measurement 2 | Measurement 3 | Measurement 4 | Measurement 5 | Measurement 6 | Mean | % RSD |

| 100.0 | 100.5 | 99.8 | 101.0 | 100.2 | 99.5 | 100.8 | 100.3 | 0.60% |

This is an interactive data table. You can sort and filter the data as needed.

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are crucial performance characteristics for quantitative assays, especially when analyzing low levels of a substance.

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. biopharminternational.com It is the concentration that provides a signal that is statistically different from the background noise of the analytical instrument. iupac.org

The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net The LOQ is a parameter for quantitative assays for low levels of compounds in sample matrices. biopharminternational.com

Several methods can be used to estimate LOD and LOQ. Two common approaches are:

Based on Signal-to-Noise Ratio: This approach is typically used for analytical procedures that exhibit baseline noise. The LOD is often determined as the concentration that yields a signal-to-noise ratio of 3:1, while the LOQ corresponds to a ratio of 10:1.

Based on the Standard Deviation of the Response and the Slope: The LOD and LOQ can be calculated from the calibration curve. The standard deviation of the y-intercepts of regression lines (Sₐ) and the slope of the calibration curve (b) are used. researchgate.net

LOD = 3.3 * (Sₐ / b)

LOQ = 10 * (Sₐ / b)

These limits define the range of reliable measurement for an analytical method in a research context. iupac.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.